3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC17528561
Molecular Formula: C8H11N5S
Molecular Weight: 209.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11N5S |
|---|---|
| Molecular Weight | 209.27 g/mol |
| IUPAC Name | 3,5-dimethyl-1-(1,2,5-thiadiazol-3-ylmethyl)pyrazol-4-amine |
| Standard InChI | InChI=1S/C8H11N5S/c1-5-8(9)6(2)13(11-5)4-7-3-10-14-12-7/h3H,4,9H2,1-2H3 |
| Standard InChI Key | VUVSRNHKLKQDHY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1CC2=NSN=C2)C)N |
Introduction
3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is a complex organic compound that combines a pyrazole ring with a thiadiazole moiety. This compound is classified under heterocyclic compounds due to the presence of nitrogen and sulfur atoms within its ring structures. The molecular formula of this compound is C₈H₁₁N₅S, and it has a molecular weight of approximately 209.27 g/mol .
Structural Features
The compound features a pyrazole ring substituted with two methyl groups at the 3 and 5 positions. It is further modified by a thiadiazole ring attached via a methylene bridge at the 1 position of the pyrazole ring. This unique arrangement of functional groups contributes to its potential biological activity and chemical reactivity.
| Structural Element | Description |
|---|---|
| Pyrazole Ring | Substituted with methyl groups at the 3 and 5 positions. |
| Thiadiazole Moiety | Attached via a methylene bridge at the 1 position of the pyrazole ring. |
| Heteroatoms | Contains nitrogen and sulfur atoms, enhancing its pharmacological properties. |
Synthesis
The synthesis of 3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. These reactions often require careful control of conditions such as temperature, solvent choice (e.g., ethanol or dimethylformamide), and reaction time to optimize yield and purity.
Biological Activities
Research into the biological activity of this compound suggests potential antimicrobial and anticancer properties. The presence of the thiadiazole ring is known to enhance biological activity by interacting with various biological targets. Studies indicate that derivatives of thiadiazoles often exhibit significant biological effects, including inhibition of cell proliferation and antimicrobial activity against various pathogens.
Characterization Techniques
The structural integrity of 3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is confirmed through techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the connectivity and arrangement of atoms within the molecule.
-
Mass Spectrometry (MS): Offers information on the molecular weight and fragmentation patterns.
-
Infrared (IR) Spectroscopy: Helps identify functional groups present within the molecule.
Applications
This compound serves as a versatile scaffold for further research aimed at discovering new therapeutic agents or agricultural products. Its unique combination of pyrazole and thiadiazole rings enhances its chemical stability and broadens its potential applications in medicinal chemistry compared to other similar compounds.
Mechanism of Action
The mechanism of action for 3,5-Dimethyl-1-[(1,2,5-thiadiazol-3-yl)methyl]-1H-pyrazol-4-amine is primarily linked to its interaction with biological targets such as enzymes or receptors. Upon administration, this compound may bind to specific sites on target proteins due to its structural complementarity, potentially inhibiting or activating biochemical pathways leading to therapeutic effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume